trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a trideuteriomethyl group, a benzoyloxy group, and a bicyclic structure, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves several steps. The starting materials typically include a suitable azabicyclo compound, which undergoes a series of reactions to introduce the benzoyloxy and trideuteriomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-oxabicyclo[3.2.1]octane-2-carboxylate
- (1R,2R,3S,5S)-3-Hydroxy-4-(4-hydroxybenzoyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the trideuteriomethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of deuterium substitution in organic molecules.
Properties
CAS No. |
65266-73-1 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
306.37 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i2D3 |
InChI Key |
ZPUCINDJVBIVPJ-JTIQJQJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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